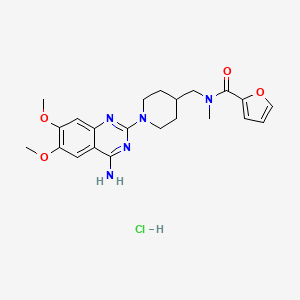
2-Furancarboxamide, N-((1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-piperidinyl)methyl)-N-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxamide, N-((1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-piperidinyl)methyl)-N-methyl-, hydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a quinazoline moiety, a piperidine ring, and a furan ring, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N-((1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-piperidinyl)methyl)-N-methyl-, hydrochloride typically involves multiple steps. The process begins with the preparation of the quinazoline derivative, followed by the introduction of the piperidine ring. The final step involves the incorporation of the furan ring and the formation of the hydrochloride salt. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furancarboxamide, N-((1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-piperidinyl)methyl)-N-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperature and pH.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives. Substitution reactions can lead to various substituted quinazoline compounds.
Applications De Recherche Scientifique
2-Furancarboxamide, N-((1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-piperidinyl)methyl)-N-methyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Furancarboxamide, N-((1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-piperidinyl)methyl)-N-methyl-, hydrochloride involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit certain enzymes, while the piperidine ring enhances its binding affinity. The furan ring contributes to the overall stability and bioavailability of the compound. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alfuzosin hydrochloride: A compound with a similar quinazoline structure used in the treatment of benign prostatic hyperplasia.
Doxazosin mesylate: Another quinazoline derivative used as an antihypertensive agent.
Prazosin hydrochloride: A related compound used to treat high blood pressure and anxiety disorders.
Uniqueness
2-Furancarboxamide, N-((1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-piperidinyl)methyl)-N-methyl-, hydrochloride is unique due to its combination of a quinazoline moiety, a piperidine ring, and a furan ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
64951-34-4 |
|---|---|
Formule moléculaire |
C22H28ClN5O4 |
Poids moléculaire |
461.9 g/mol |
Nom IUPAC |
N-[[1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperidin-4-yl]methyl]-N-methylfuran-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H27N5O4.ClH/c1-26(21(28)17-5-4-10-31-17)13-14-6-8-27(9-7-14)22-24-16-12-19(30-3)18(29-2)11-15(16)20(23)25-22;/h4-5,10-12,14H,6-9,13H2,1-3H3,(H2,23,24,25);1H |
Clé InChI |
XERDVKGLBLXTJK-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)C(=O)C4=CC=CO4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



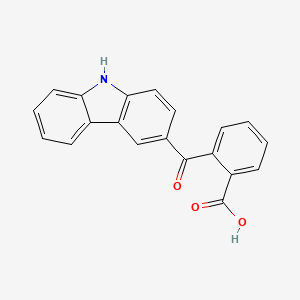
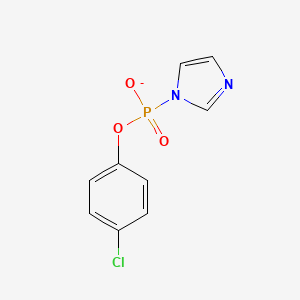
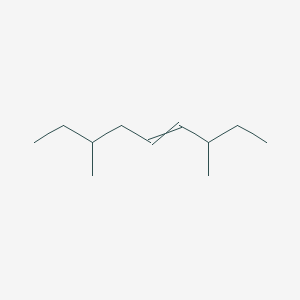
![Bis[8-(3-octyloxiran-2-yl)octyl] benzene-1,2-dicarboxylate](/img/structure/B14487821.png)
![O-[(2-Chlorophenyl)methyl] ethylcarbamothioate](/img/structure/B14487827.png)
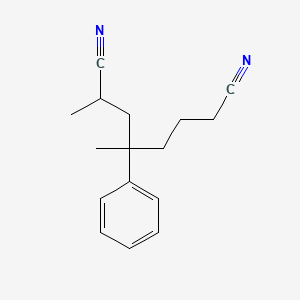
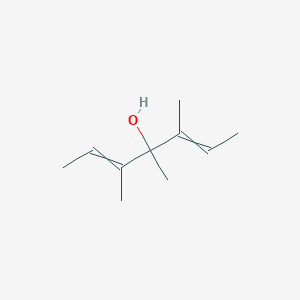

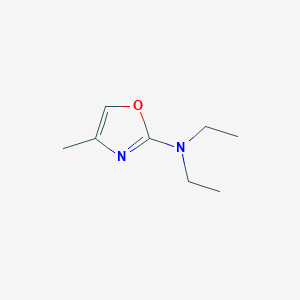
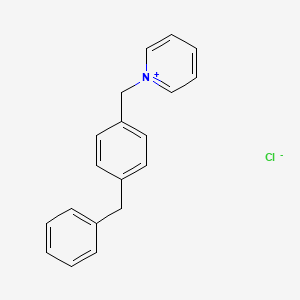
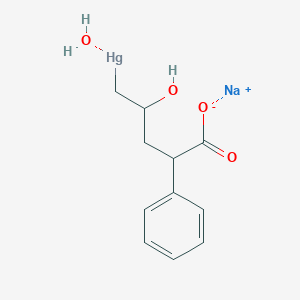
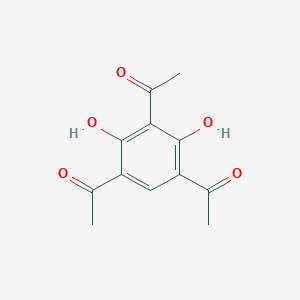
![Sulfonyl-4,4' di(phenoxy-2 octanoate d'ethyle) [French]](/img/structure/B14487868.png)
